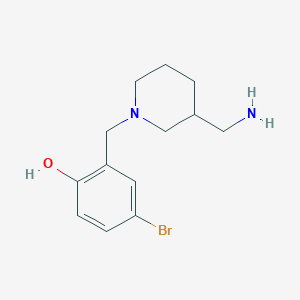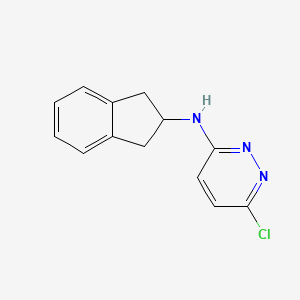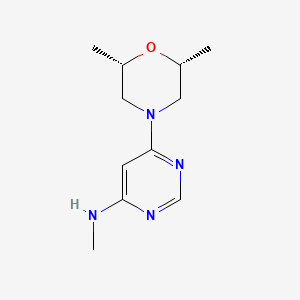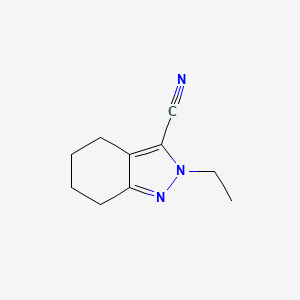
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . The indazole ring system is present in some natural products, such as certain indole alkaloids .
Synthesis Analysis
The synthesis of indazole derivatives often involves the condensation of phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Molecular Structure Analysis
The indazole nucleus is structurally diverse and has aroused great interest due to its wide variety of biological properties .
Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions, many of which have been exploited for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the specific compound. For example, 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has a melting point of 148-149°C .
Scientific Research Applications
One-Pot, Three-Component Reactions : The synthesis of complex indazole derivatives involves one-pot, three-component reactions. For instance, 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles were produced from aldehydes, 3-amino-5-methylpyrazole, and ethyl cyanoacetate using catalytic amounts of p-toluenesulfonic acid, highlighting the efficiency of multi-component synthesis in generating complex indazole structures with high yields (Rahmati, 2010). Additionally, microwave-induced stereoselectivity was explored for synthesizing similar compounds, showcasing the role of microwave irradiation in enhancing reaction selectivity and efficiency (Rahmati & Alizadeh Kouzehrash, 2011).
Antimicrobial Applications : Research on novel indazole derivatives with potential antimicrobial properties has been conducted. Ethyl 4-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate and its derivatives were synthesized and tested for antimicrobial activity, revealing the potential of indazole compounds in contributing to the development of new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Catalysis and Material Science : Indazole derivatives also find applications in material science and catalysis. For example, novel synthesis methods for highly branched oligoethylenes using air-stable N,N-indazole derivative methallyl Ni(II) complexes have been developed. These methodologies illustrate the utility of indazole derivatives in catalyzing the production of complex polymeric materials with potential applications in various industries (Araya et al., 2020).
Structural and Optical Properties : The structural and optical properties of indazole derivatives have been studied, highlighting their potential use in electronic and photonic applications. Research into the synthesis, characterization, and the effect of dispersing agents on the dyeing properties of polyester fabrics with disperse dyes derived from indazole compounds further underscores the versatility of these molecules in both scientific research and industrial applications (El-Apasery, Al-Awadi, & Al-Etaibi, 2013).
Mechanism of Action
- One notable target is the inflammatory response , where indazole derivatives have demonstrated anti-inflammatory potential .
- Additionally, indazole derivatives have been explored for their insecticidal activity, targeting the ecdysone receptor .
- For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited potent anti-inflammatory activity .
- In the case of anti-inflammatory effects, indazole derivatives may influence pathways related to prostaglandins , cytokines , and matrix metalloproteinases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Its potential therapeutic applications warrant continued exploration . 🌟
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLOWAVEUFJQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



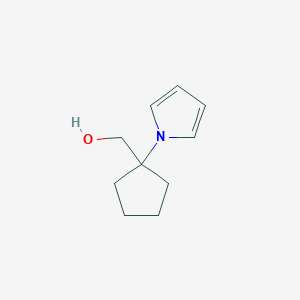
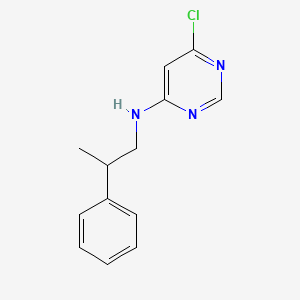
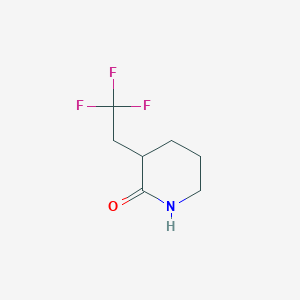
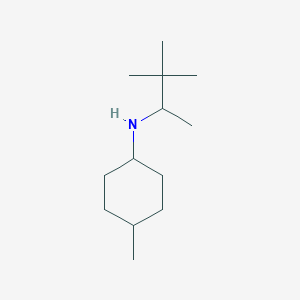
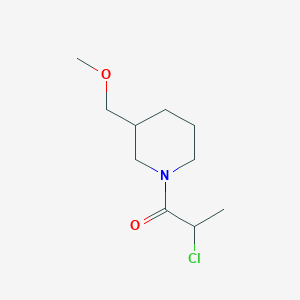
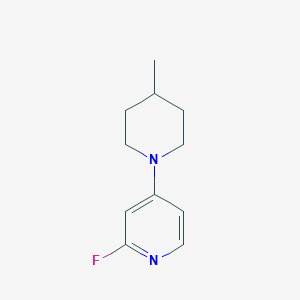
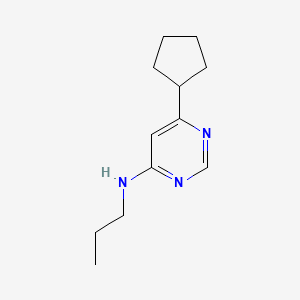
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)


